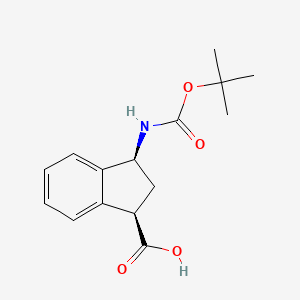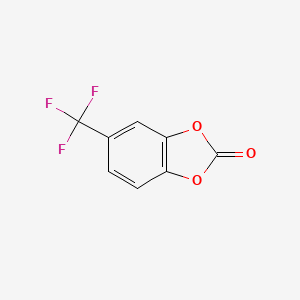![molecular formula C8H2F3NO5 B6355765 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one CAS No. 933673-31-5](/img/structure/B6355765.png)
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a chemical compound with the molecular formula C8H2F3NO5 It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a benzo[d][1,3]dioxol-2-one core
Mecanismo De Acción
Target of Action
A similar compound with a nitrobenzodioxole skeleton has been reported to target nitroreductase (ntr), an enzyme typically upregulated in hypoxic tumor cells .
Mode of Action
Based on the similar compound mentioned above, it can be hypothesized that the compound might interact with its target enzyme (such as ntr) in hypoxic tumor cells .
Biochemical Pathways
The interaction with ntr suggests that it might be involved in the cellular response to hypoxia .
Result of Action
The similar compound has been shown to be useful in imaging hypoxic tumors , suggesting that this compound might also have potential applications in cancer diagnosis or treatment.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as the oxygen levels in the tumor microenvironment . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one typically involves the nitration of 4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and safety of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxol-2-one core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxol-2-one core.
Aplicaciones Científicas De Investigación
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the production of advanced polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzo[d][1,3]dioxol-2-one: Lacks the trifluoromethyl group, which affects its chemical properties and biological activities.
6-Amino-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one:
4-(Trifluoromethyl)benzo[d][1,3]dioxol-2-one: Lacks the nitro group, resulting in different chemical behavior and uses.
Uniqueness
6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is unique due to the presence of both the nitro and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various scientific and industrial applications.
Propiedades
IUPAC Name |
6-nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO5/c9-8(10,11)4-1-3(12(14)15)2-5-6(4)17-7(13)16-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSBXTVEARGMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)OC(=O)O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)


![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)





![2,2-Difluoro-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6355758.png)

